molecular formula C23H22FN3O3 B2402575 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 898458-82-7

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

Cat. No.: B2402575
CAS No.: 898458-82-7
M. Wt: 407.445
InChI Key: ZULJTSLWBBEOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound is a structurally complex oxalamide derivative featuring a 3,4-dihydroisoquinoline moiety, a furan-2-yl group, and a 4-fluorophenyl substituent linked via an oxalamide bridge. While direct data on its biological activity are unavailable in the provided evidence, oxalamides are broadly investigated for diverse applications, including flavor enhancement (e.g., umami agonists) , antimicrobial activity , and interactions with metabolic enzymes .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-fluorophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c24-18-7-9-19(10-8-18)26-23(29)22(28)25-14-20(21-6-3-13-30-21)27-12-11-16-4-1-2-5-17(16)15-27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULJTSLWBBEOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide typically involves multiple steps, each designed to build the complex molecular structure:

  • Formation of Isoquinoline Derivative: : The synthesis begins with the preparation of the isoquinoline derivative. This is achieved through the reduction of isoquinoline using a reducing agent such as sodium borohydride.

  • Coupling with Furan Derivative: : The next step involves coupling the reduced isoquinoline with a furan derivative. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

  • Formation of Oxalamide: : The final step involves the formation of the oxalamide functional group by reacting the coupled intermediate with oxalyl chloride and 4-fluoroaniline under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent yield and quality. Process optimization techniques such as solvent recycling and automated monitoring of reaction conditions are employed to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidation products.

  • Reduction: : It can be reduced using mild reducing agents such as sodium borohydride to yield corresponding reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

  • Reduction: : Sodium borohydride (NaBH₄) in a suitable solvent like ethanol.

  • Substitution: : Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions employed. For example:

  • Oxidation may yield carboxylic acids or ketones.

  • Reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide has diverse scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance:

  • Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

  • Receptor Modulation: : It may modulate the activity of specific receptors by acting as an agonist or antagonist, altering the signaling pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Structural Analogues with Oxalamide Backbones

The oxalamide scaffold is shared among several compounds, but substitutions at the N1 and N2 positions dictate functional differences. Key structural analogs include:

Table 1: Structural Comparison of Oxalamide Derivatives
Compound Name N1 Substituent N2 Substituent Key Activity/Property Reference
Target Compound 2-(3,4-Dihydroisoquinolinyl)-2-(furan-2-yl)ethyl 4-Fluorophenyl Unknown (hypothetical applications)
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (Savorymyx® UM33)
GMC-4 1,3-Dioxoisoindolin-2-yl 4-Fluorophenyl Antimicrobial (in vitro)
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl CYP3A4 inhibition (51% at 10 µM)
Flavouring Agents (No. 1769, 1770) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl variants Flavoring, high safety margins

Key Observations :

  • Dihydroisoquinoline and furan substituents in the target compound differentiate it from pyridyl- or benzyl-based analogs like S336 and S5456, which exhibit umami or metabolic interactions .
  • The flavouring agents (No. 1769, 1770) highlight the safety of oxalamides, with NOELs of 100 mg/kg bw/day and exposure margins exceeding 500 million .

Pharmacokinetic and Metabolic Profiles

Oxalamides exhibit variable interactions with metabolic enzymes, influenced by substituents:

Table 2: Pharmacokinetic Comparison
Compound Name CYP3A4 Inhibition (%) NOEL (mg/kg bw/day) Metabolic Pathway Reference
S5456 51% at 10 µM Not reported Oxidative metabolism
Flavouring Agents Not tested 100 Similar oxidative pathways
Target Compound Unknown Unknown Likely oxidative pathways Inferred

Implications for the Target Compound :

  • The dihydroisoquinoline group may alter metabolic stability compared to benzyl or pyridyl analogs.
  • The furan moiety could introduce unique metabolic byproducts, warranting further toxicological evaluation.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dihydroisoquinoline moiety, a furan ring, and a fluorophenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22FN3O3C_{23}H_{22}FN_{3}O_{3}, with a molecular weight of approximately 407.4 g/mol. Its structural complexity allows for various interactions with biological targets, which may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC23H22FN3O3
Molecular Weight407.4 g/mol
CAS Number898458-82-7

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The dihydroisoquinoline structure may interact with neurotransmitter receptors, while the furan ring can participate in hydrogen bonding and π-π interactions. The presence of the fluorophenyl group may enhance binding affinity to target sites.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways.
  • Antioxidant Activity : The presence of aromatic rings may confer antioxidant properties.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:

  • Antitumor Effects : Some derivatives have shown promise in inhibiting tumor cell proliferation.
  • Neuroprotective Properties : Potential interactions with neuroreceptors suggest possible applications in neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds have exhibited antibacterial and antifungal properties.

Case Studies

Recent research has explored the biological effects of related compounds:

  • Antitumor Activity : A study demonstrated that oxalamide derivatives significantly inhibited the growth of cancer cell lines through apoptosis induction (Sivaramkumar et al., 2010).
  • Neuroprotective Effects : Research indicated that dihydroisoquinoline derivatives could protect neuronal cells from oxidative stress, suggesting therapeutic potential for conditions like Alzheimer's disease (Choi et al., 2018).
  • Antimicrobial Studies : Compounds with similar structures have been evaluated for their ability to combat resistant bacterial strains, showing effective inhibition in vitro (Han et al., 2016).

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between dihydroisoquinoline and furan-2-yl ethylamine intermediates.
  • Oxalamide coupling using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the fluorophenyl group .
  • Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or preparative HPLC to achieve >95% purity .

Key Considerations: Monitor reaction progress with TLC or LC-MS. Use anhydrous conditions for moisture-sensitive steps .

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR to confirm substituent positions (e.g., dihydroisoquinoline protons at δ 2.8–3.2 ppm, furan protons at δ 6.3–7.4 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the ethyl linker region.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+ ≈ 450–500 Da) .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Kinase Inhibition Assays: Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarities to known kinase inhibitors .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .

Advanced Research Questions

Q. How can the stereochemistry of the dihydroisoquinoline and ethyl linker be confirmed?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to resolve chiral centers .
  • Computational Modeling: Compare experimental NMR data with DFT (Density Functional Theory)-predicted chemical shifts .

Challenge: Crystallization may require screening >50 solvent conditions due to the compound’s flexibility .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Substituent Modifications:
    • Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter receptor binding .
    • Vary the furan ring with thiophene or pyridine to assess π-π stacking effects .
  • In Silico Docking: Use AutoDock Vina to predict interactions with target proteins (e.g., estrogen receptor) .

Data Interpretation: Correlate IC₅₀ values with substituent Hammett constants or logP values .

Q. How can in vivo efficacy and pharmacokinetics (PK) be evaluated?

Methodological Answer:

  • Rodent Models: Administer the compound intravenously (5–10 mg/kg) to assess:
    • Plasma Half-life: Serial blood sampling with LC-MS/MS quantification .
    • Tissue Distribution: Measure concentrations in liver, kidney, and tumor tissue .
  • Metabolite Identification: Use hepatic microsomes to identify Phase I/II metabolites .

Challenge: Poor aqueous solubility may require formulation with PEG or cyclodextrins .

Q. How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization:
    • Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and serum-free media .
    • Validate purity (>98%) via HPLC and elemental analysis to exclude batch variability .
  • Orthogonal Assays: Confirm kinase inhibition with radioactive (³²P-ATP) and fluorescence-based methods .

Case Example: If antitumor activity conflicts, test under hypoxic vs. normoxic conditions to assess hypoxia-selective effects .

Q. What strategies improve stability under physiological pH conditions?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked morpholinoethyl) to enhance bioavailability .

Finding: Oxalamide bonds are stable at pH 7.4 but hydrolyze at pH <2, suggesting gastric instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.